![molecular formula C17H16N2O3S B2935526 N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylthiazole-4-carboxamide CAS No. 1798544-64-5](/img/structure/B2935526.png)
N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylthiazole-4-carboxamide
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Overview
Description
Furan is a five-membered aromatic heterocycle containing one oxygen atom . It is an important building block in organic chemistry and is found in various natural sources, mostly in plants, algae, and microorganisms . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring. The carboxamide group (-CONH2) is a functional group that consists of a carbonyl group (C=O) linked to a nitrogen atom. The methoxyethyl group (-OCH2CH3) is an ether group, which consists of an oxygen atom connected to two alkyl groups .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide information about the vibrational frequencies, electronic transitions, and nuclear magnetic resonance of the molecule .Chemical Reactions Analysis
Furan and its derivatives can undergo many reactions, including Diels–Alder additions to electrophilic alkenes and alkynes .Physical And Chemical Properties Analysis
Furfuryl alcohol, a derivative of furan, is a colorless liquid that is miscible with but unstable in water. It is soluble in common organic solvents .Scientific Research Applications
Synthesis and Derivative Studies
- Research has explored the synthesis of new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives, including compounds with furan-2-carboxylic acid hydrazide, which are structurally related to N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylthiazole-4-carboxamide (Cansiz, Koparır, & Demirdağ, 2004).
- Novel Schiff bases containing a 1,2,4-triazole ring, which have wide applications in pharmaceutical chemistry, have been synthesized. These compounds bear similarities to N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylthiazole-4-carboxamide in their structural makeup (Gürbüz et al., 2020).
Biological and Medicinal Research
- 2,5-Bis(4-guanylphenyl)furan, an analogue of N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylthiazole-4-carboxamide, has been studied for its DNA-binding affinity and efficacy against Pneumocystis carinii, showcasing its potential in drug development (Laughton et al., 1995).
- Research on 2-phenylthiazole-4-carboxamide derivatives has revealed their potential as anticancer agents against various human cancer cell lines, indicating a similar possibility for N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylthiazole-4-carboxamide (Aliabadi et al., 2010).
Pharmacokinetic Studies
- The prodrug DB289, closely related to N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylthiazole-4-carboxamide, has been studied for its pharmacokinetics and metabolism, providing insights into the potential behavior of similar compounds in biological systems (Midgley et al., 2007).
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Furan derivatives are known to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-21-15(14-8-5-9-22-14)10-18-16(20)13-11-23-17(19-13)12-6-3-2-4-7-12/h2-9,11,15H,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCXHRZIJHTROO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CSC(=N1)C2=CC=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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